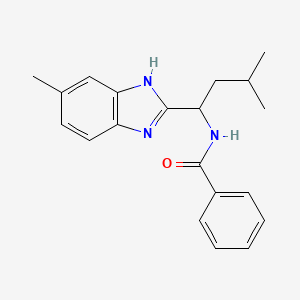
N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The molecular structure of benzimidazole compounds is characterized by a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Benzimidazole compounds are known to undergo a variety of chemical reactions, including condensation with formic acid or the equivalent trimethyl orthoformate .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Cancer Research Applications
A significant application of benzimidazole derivatives is in the development of cancer therapeutics. Specifically, compounds such as ABT-888 have shown excellent potency against PARP-1 and PARP-2 enzymes, crucial for DNA repair in cancer cells. This potency, combined with good bioavailability and efficacy in preclinical models, highlights the potential of benzimidazole carboxamide derivatives in cancer treatment (Penning et al., 2009).
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. N-Benzimidazol-1-yl-methyl-benzamide derivatives synthesized through the Mannich reaction have shown in vitro antimicrobial activity against a range of bacteria and fungi. Compounds such as N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide exhibited effective antimicrobial properties, suggesting their potential as antimicrobial agents (Sethi et al., 2016).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential therapeutic applications is another critical area of research. For example, catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has led to the creation of compounds exhibiting antimicrobial and antioxidant activities. These synthesized compounds show promising biological activity, underscoring the versatility of benzimidazole derivatives in drug development (Sindhe et al., 2016).
Mécanisme D'action
The mechanism of action of benzimidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some benzimidazole compounds have been found to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .
Safety and Hazards
The safety and hazards associated with benzimidazole compounds can vary widely depending on their specific structure. Some benzimidazole compounds are used as drugs and have been thoroughly tested for safety, while others are used in research and may have unknown or potentially hazardous properties .
Orientations Futures
Benzimidazole compounds continue to be an area of active research, with scientists exploring their potential uses in a variety of fields, including medicine and materials science . The development of new synthetic methods and the discovery of new biological activities for these compounds are areas of ongoing investigation .
Propriétés
IUPAC Name |
N-[3-methyl-1-(6-methyl-1H-benzimidazol-2-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-13(2)11-18(23-20(24)15-7-5-4-6-8-15)19-21-16-10-9-14(3)12-17(16)22-19/h4-10,12-13,18H,11H2,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILHDBQLVPSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(CC(C)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)
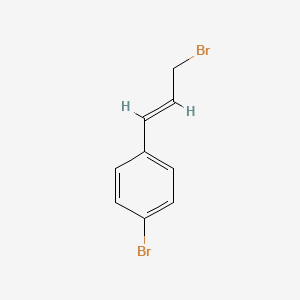
![N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2679658.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)
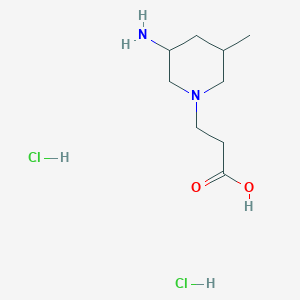

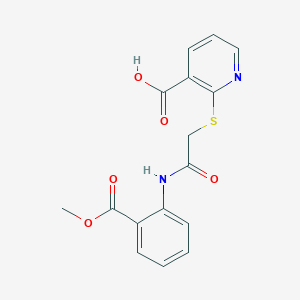
![4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B2679666.png)
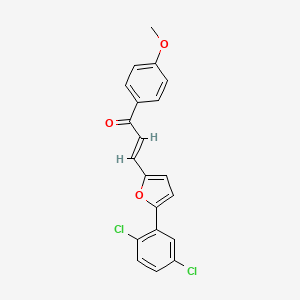
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2679668.png)
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
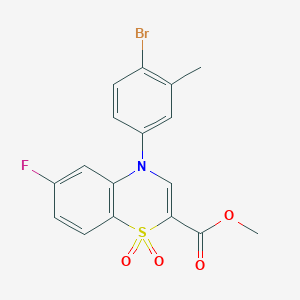

![Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2679678.png)